REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1>COC(C)(C)C>[Br:15][C:11]1[CH:10]=[C:9]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:14]=[CH:13][CH:12]=1
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
3 mL
|
Type
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reactant
|
Smiles
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BrC1=CC(=CC=C1)Br
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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COC(C)(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extracted with 1M HCl
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (150 ml)
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Type
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CUSTOM
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Details
|
The organic layer is separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
The drying agent is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuum
|
Type
|
CUSTOM
|
Details
|
1.24 min, [M+H]=255
|
Duration
|
1.24 min
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)N1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |